2-(Methylsulfanyl)cyclobutan-1-one
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Overview
Description
2-(Methylsulfanyl)cyclobutan-1-one is an organic compound with the molecular formula C5H8OS It is a cyclobutanone derivative where a methylsulfanyl group is attached to the second carbon of the cyclobutanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)cyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-(methylsulfanyl)ethyl ketone with a suitable cyclizing agent. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: 2-(Methylsulfinyl)cyclobutan-1-one, 2-(Methylsulfonyl)cyclobutan-1-one.
Reduction: 2-(Methylsulfanyl)cyclobutan-1-ol.
Substitution: Various substituted cyclobutanones depending on the nucleophile used.
Scientific Research Applications
2-(Methylsulfanyl)cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)cyclobutan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methylsulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)cyclobutan-1-one
- 2-(Ethylsulfanyl)cyclobutan-1-one
- 2-(Methylsulfinyl)cyclobutan-1-one
Uniqueness
2-(Methylsulfanyl)cyclobutan-1-one is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and physical properties. This group can undergo various transformations, making the compound versatile for different applications. Its cyclobutanone ring also contributes to its unique reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-methylsulfanylcyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8OS/c1-7-5-3-2-4(5)6/h5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTCGUAYMREYFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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